2-(2-氨基乙基)苯酚

描述

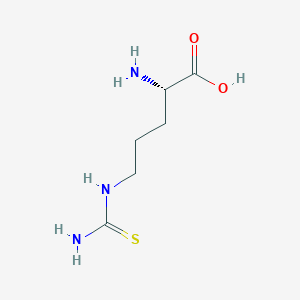

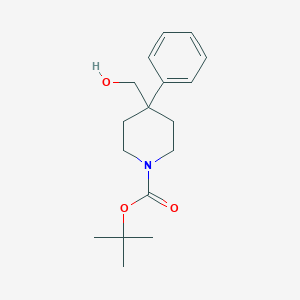

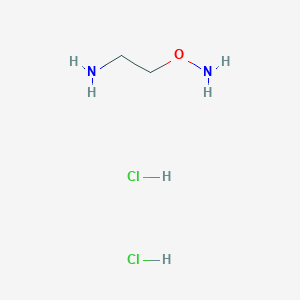

2-(2-Aminoethyl)phenol is a chemical compound that belongs to the class of organic compounds known as phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The aminoethyl group attached to the phenol structure suggests that this compound could exhibit interesting chemical and physical properties and could be used in various applications, including as a building block for more complex molecules.

Synthesis Analysis

The synthesis of 2-(2-Aminoethyl)phenol derivatives has been explored through various methods. One approach involves the synthesis of 2-(aminomethyl)phenols, which have been tested for saluretic and diuretic activity, with some compounds showing significant antihypertensive activity . Another study describes the asymmetric synthesis of 2-(1-aminoethyl)phenols, exploring different routes to achieve enantiomerically enriched compounds, with one method providing the compound with high enantiomer excess . Additionally, a one-pot synthesis method has been developed for 2-(N-substituted aminomethyl) phenols, which offers a green route for the preparation of these compounds with good yield .

Molecular Structure Analysis

The molecular structure of 2-(2-Aminoethyl)phenol derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol, was determined using single crystal X-ray diffraction, revealing an E configuration at the C=N functional bond and the presence of hydrogen bonding and π-π stacking interactions . Similarly, the structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was examined crystallographically, showing the presence of either the enol-imine or keto-amine forms .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-Aminoethyl)phenol derivatives can be inferred from studies on related compounds. For example, the synthesis of oligomer and monomer/oligomer-metal complexes of 2-[(pyridine-3-yl-methylene)amino]phenol involved oxidative polycondensation, indicating that these phenolic compounds can participate in coupling reactions . Schiff base reactions have also been employed to synthesize derivatives such as 2-[(benzo[d]thiazol-2-ylimino)methyl]phenol, which can be further reduced to the corresponding aminomethylphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Aminoethyl)phenol derivatives have been studied through various experimental techniques. Solvatochromism studies on substitute-((2-phenoxybenzylidene)amino)phenol derivatives have provided insights into their electronic and photophysical properties, including the determination of excited and ground state dipole moments and solute-solvent interactions . The thermal stability of oligomer-metal complexes derived from aminophenol compounds has been assessed using thermogravimetric analysis, indicating their potential for use in materials with specific thermal requirements .

科学研究应用

蛋白质测定

2-(2-氨基乙基)苯酚在使用福林酚试剂进行蛋白质测定中发挥作用。这种方法可以追溯到1951年,利用该试剂来确定各种生物样本中的蛋白质,突出了其敏感性和简单性 (Lowry, Rosebrough, Farr, & Randall, 1951)。

合成和催化

该化合物用于合成对映纯衍生物,在金属催化的不对称反应中起着重要作用。其应用包括对醛和酮还原的加成 (Cimarelli & Palmieri, 2009)。

神经递质研究

它还与酚一起研究,提供了有关神经递质相关化合物的结构和光谱性质的见解 (Macleod & Simons, 2003)。

金属离子配位

2-(2-氨基乙基)苯酚衍生物在配位金属离子如Cu(II)、Zn(II)和Cd(II)方面具有重要意义。这些配位络合物的性质对于理解各种化学背景下的金属配体相互作用至关重要 (Ambrosi等,2003)。

乙烯寡聚化

在有机金属化学中,它与镍(II)形成的配合物催化乙烯寡聚化。这些配合物在工业过程和催化化学中具有重要意义 (Ngcobo & Ojwach, 2017)。

离子化学传感器

2-(2-氨基乙基)苯酚衍生物被用作荧光化学传感器,特别是用于H+和Zn(II)离子。这种应用对于设计敏感和选择性离子检测系统至关重要 (Ambrosi et al., 2009)。

质子耦合电子转移

该化合物参与质子耦合电子转移,这是各种化学和生物现象中的基本过程。这种应用展示了2-(2-氨基乙基)苯酚在研究电子转移机制中的重要性 (Rhile & Mayer, 2004)。

不对称合成

它还用于酚的不对称合成,有助于发展对映选择性合成方法学 (Kündig等,2004)。

氧化钼(VI)配合物

该化合物用于合成氧化钼(VI)配合物,在有机反应中具有显著的催化活性 (Hossain et al., 2017)。

双核金属配合物

2-(2-氨基乙基)苯酚在形成与镍(II)、铜(II)和锌(II)等金属的双核金属配合物中起着关键作用,有助于理解金属配位化学 (Berti et al., 2003)。

安全和危害

“2-(2-Aminoethyl)phenol” is associated with certain hazards. It may cause severe skin burns and eye damage, respiratory irritation, and is suspected of causing genetic defects . It may also cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled .

作用机制

Target of Action

2-(2-Aminoethyl)phenol, also known as o-Tyramine, is primarily targeted towards monoamine oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.

Mode of Action

The compound interacts with its target, MAO-B, by acting as a substrate for the enzyme . It has been demonstrated in research to be a potential inactivator of MAO-B . This means that 2-(2-Aminoethyl)phenol can inhibit the activity of MAO-B, thereby affecting the metabolism of monoamine neurotransmitters.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . This suggests that the compound can be readily absorbed and distributed to the brain where it can exert its effects on MAO-B.

属性

IUPAC Name |

2-(2-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEVAQARAVDUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174326 | |

| Record name | 2-(2-Aminoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)phenol | |

CAS RN |

2039-66-9 | |

| Record name | 2-(2-Aminoethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the research on amide-directed C–H borylation for synthesizing compounds like 2-(2-Aminoethyl)phenol?

A1: The research presents a novel, metal-free method for synthesizing ortho-borylated phenyl-acetylamides, which can be further transformed into valuable compounds like 2-(2-Aminoethyl)phenol. This method utilizes the Lewis acidity of borenium cations formed during the borylation process, enabling the reduction of the amide group to an amine in a one-pot reaction. [] This approach offers a more direct and efficient alternative to conventional synthetic routes, potentially simplifying the production of 2-(2-Aminoethyl)phenol and similar compounds.

Q2: What are the potential advantages of using this borylation-reduction method compared to other methods for synthesizing 2-(2-Aminoethyl)phenol?

A2: Traditional synthesis of 2-(2-Aminoethyl)phenol might involve multi-step procedures with protecting group manipulations, which can be tedious and result in lower overall yields. The amide-directed C–H borylation-reduction method described in the research offers several potential advantages:

- One-pot synthesis: This approach allows for both the borylation and reduction steps to occur sequentially in a single reaction vessel, streamlining the process and potentially improving yield. []

- Versatility: The research demonstrates the applicability of this method to various substrates, including mono and diamino-arenes and carbazoles, suggesting its potential for synthesizing a range of structurally diverse compounds beyond 2-(2-Aminoethyl)phenol. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)

![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)

![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)